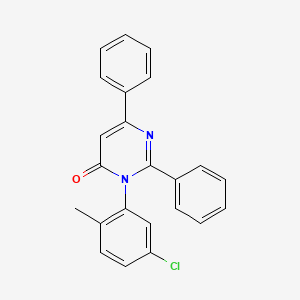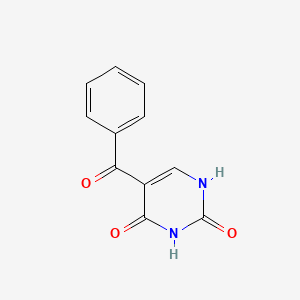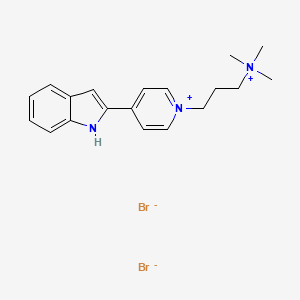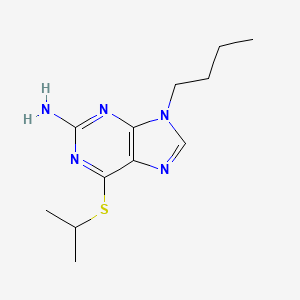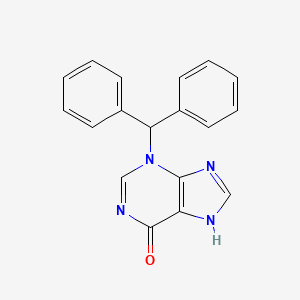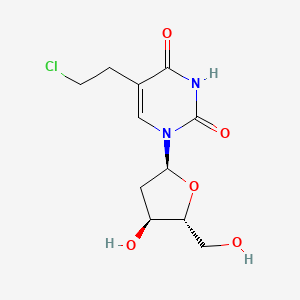
(S)-2-(Thiophen-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Thiophen-2-yl)propan-1-amine is a chiral amine compound featuring a thiophene ring attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method for synthesizing (S)-2-(Thiophen-2-yl)propan-1-amine involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-(Thiophen-2-yl)propan-1-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity.
Reductive Amination: Another approach is the reductive amination of 2-(Thiophen-2-yl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (S)-2-(Thiophen-2-yl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Imines, oximes
Reduction: Secondary amines, tertiary amines
Substitution: N-alkylated or N-acylated derivatives
Applications De Recherche Scientifique
(S)-2-(Thiophen-2-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Thiophen-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-(Furan-2-yl)propan-1-amine: A similar compound with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)propan-1-amine: A related compound with a pyridine ring.
Uniqueness
(S)-2-(Thiophen-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C7H11NS |
|---|---|
Poids moléculaire |
141.24 g/mol |
Nom IUPAC |
(2S)-2-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m0/s1 |
Clé InChI |
FWRBHKLKOBUBEQ-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CN)C1=CC=CS1 |
SMILES canonique |
CC(CN)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


